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Executive Summary

S-309309 is a novel, orally administered small molecule inhibitor of monoacylglycerol
acyltransferase-2 (MGAT2) developed by Shionogi for the treatment of obesity.[1][2][3] The
therapeutic rationale is based on inhibiting MGAT2, an enzyme pivotal for the re-synthesis of
triglycerides in the small intestine, thereby modulating the absorption of dietary fat.[4][5] This
mechanism represents a distinct approach from current incretin-based therapies like GLP-1
receptor agonists.[6] Preclinical studies in diet-induced obese (DIO) mice demonstrated
promising metabolic benefits, including reduced body weight and improved insulin sensitivity.[7]
[8] The compound advanced through a successful Phase I trial, showing good safety and
tolerability.[9][10] However, a Phase Il study in adults with obesity did not meet its primary
endpoint for weight loss with monotherapy, leading Shionogi to explore combination strategies.
[11] This guide provides an in-depth summary of the discovery and development history of S-
309309, detailing its mechanism of action, preclinical data, and clinical trial outcomes.

Discovery and Mechanism of Action

S-309309 was identified by Shionogi as a selective inhibitor of monoacylglycerol
acyltransferase-2 (MGAT2).[7] MGAT2 is highly expressed in the enterocytes of the small
intestine and plays a key role in the monoacylglycerol pathway, which is responsible for
absorbing the majority of dietary fat.[7][12] By catalyzing the synthesis of diacylglycerol from
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monoacylglycerol and acyl-CoA, MGAT2 is a critical step in the re-esterification of digested
triglycerides before they are packaged into chylomicrons and released into circulation.[4][12]

The inhibition of MGAT2 by S-309309 is designed to reduce the absorption of dietary fat.[5]
Preclinical evidence further suggests that this inhibition leads to increased intestinal fatty acid
-oxidation, enhanced energy expenditure, and influences the release of anorectic gut
hormones like glucagon-like peptide-1 (GLP-1) and peptide tyrosine-tyrosine (PYY).[7][13][14]
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Caption: Mechanism of Action of S-309309 via MGAT?2 Inhibition.
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Preclinical Development

S-309309 was evaluated in high-fat diet (HFD)-induced obesity (DIO) mouse models to assess
its anti-obesity and metabolic effects. These studies provided the foundational evidence for
advancing the compound into clinical trials.

Experimental Protocols: Preclinical

» Animal Model: Mice were fed a high-fat diet (HFD) for a period of 4 weeks to establish a diet-
induced obesity (DIO) model.[7]

e Drug Administration: S-309309 was administered orally (p.o.) twice daily (b.i.d.).[7][8]

o Efficacy Assessment: Key parameters measured included body weight, food intake, energy
expenditure, insulin sensitivity (HOMA-IR index), plasma glucose, and lipid levels (hepatic
triglycerides, plasma aminotransferases).[7] Gene expression analysis related to fatty acid
oxidation was performed on intestinal tissue via quantitative PCR.[7]

Preclinical Results Summary

The key guantitative findings from the preclinical studies in DIO mice are summarized below.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b15573767?utm_src=pdf-body
https://www.bioworld.com/articles/710046-shionogis-mgat2-inhibitor-improves-metabolism-in-obesity-models?v=preview
https://www.benchchem.com/product/b15573767?utm_src=pdf-body
https://www.bioworld.com/articles/710046-shionogis-mgat2-inhibitor-improves-metabolism-in-obesity-models?v=preview
https://www.medchemexpress.com/s-309309.html
https://www.bioworld.com/articles/710046-shionogis-mgat2-inhibitor-improves-metabolism-in-obesity-models?v=preview
https://www.bioworld.com/articles/710046-shionogis-mgat2-inhibitor-improves-metabolism-in-obesity-models?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Treatment .
Parameter Dosage Duration Outcome
Group
Significant
Body Weight 3 mg/kg, p.o., reduction
.y 9 S-309309 _ 9ra P 4 weeks
Gain b.i.d. compared to
vehicle.[7]
Reduction
3 mg/kg, p.o., observed under
Food Intake S-309309 4 weeks
b.i.d. ad libitum
feeding.[7]
Increased under
Energy 3 mg/kg, p.o., ) ]
) S-309309 ) 1 week restricted-feeding
Expenditure b.i.d. N
conditions.[7]
) Decrease in
Insulin 3 mg/kg, p.o., ]
. S-309309 _ N/A HOMA-IR index.
Resistance b.i.d.
[7]
Reduction in
Hepatic 3 mg/kg, p.o., hepatic
P _ S-309309 _ 9GP N/A .p _
Steatosis b.i.d. triglyceride
content.[7][14]
Upregulation of
Intestinal Gene 3 mg/kg, p.o., enes for fatt
) S-309309 ) gra P N/A J ) ) .y
Expression b.i.d. acid B-oxidation.

[7]

Clinical Development

S-309309 progressed into human clinical trials to evaluate its safety, tolerability,

pharmacokinetics, and efficacy.

Phase | (NCT05247970)
Safety, PK/PD in Healthy
& Obese Adults

Favorable Safety
& PK Profile

Phase Il (NCT05925114)

| Dose-Ranging Efficacy
in Obese Adults

_____ »l

_________________

[}
: Future Development !
(Combination Therapy) :

I
S
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Caption: Clinical Development Workflow for S-309309.

Phase | Clinical Trial (NCT05247970)

A Phase | study was conducted to assess the safety, tolerability, and pharmacokinetics of S-
309309 in healthy adults with and without obesity.[9][10]

Study Design: A single-center, randomized, double-blind, placebo-controlled study.[9]

o Part 1 (Single-Ascending Dose): 50 healthy adults received a single oral dose of S-309309
or placebo in a fasted state. Doses were escalated after safety reviews.[9][10]

o Part 2 (Multiple Dose): 24 healthy adults with or without obesity received multiple oral doses
of $-309309 or placebo in a fed state.[9][10]

e Assessments: The study evaluated safety (adverse events), pharmacokinetics (PK), the
effect of food, and the pharmacodynamic (PD) biomarker of MGAT?2 inhibition, dicarboxylic
acid (18:1).[9] It also assessed any drug-drug interaction with midazolam, a CYP3A4
substrate.[15]
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Parameter Study Part Dosage Population Outcome
Well tolerated;
Safety & ) no serious
- Single Dose Up to 300 mg Healthy Adults
Tolerability adverse events.
[91[10]
Well tolerated;
no
) 50 mg once Healthy & Obese ) ) )
Multiple Dose ) discontinuations
daily, 14 days Adults
due to AEs.[9]
[10]
Dose-
Pharmacokinetic ) ] )
Single Dose Ascending Healthy Adults proportional
s
exposure.[9]
PK
characteristics
Single Dose N/A Healthy Adults unaffected by
food intake.[9]
[10]
No clinically
meaningful PK
) ) Healthy & Obese )
Multiple Dose 50 mg once daily difference
Adults
between groups.
[9]
Significant
) ) increase in
Pharmacodynam  Single & Multiple Healthy & Obese )
) N/A biomarker
ics Dose Adults ] ) )
dicarboxylic acid
(18:1).[9]
Did not affect the
pharmacokinetic
Drug Interaction N/A N/A N/A s of midazolam
(CYP3A
substrate).[9]
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Phase Il Clinical Trial (NCT05925114)

Following the positive Phase | results, a Phase Il trial was initiated to evaluate the efficacy and
safety of S-309309 in a larger population of adults with obesity.[1][6]

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging
study.[1][6]

o Participants: Adults with a Body Mass Index (BMI) of = 30 kg/m 2.[1][11] Inclusion criteria
required a stable body weight and at least one prior unsuccessful dietary effort to lose
weight.[1]

« Intervention: Participants were randomized to one of four parallel arms: three different dose
levels of S-309309 (low, middle, high) or a matching placebo, administered as oral capsules
once daily for 24 weeks.[1]

e Primary Endpoint: The percent change in body weight from baseline at Week 24.[6]

e Secondary Endpoints: Percentage of subjects achieving weight loss thresholds of >5%,
>10%, =15%, and >20%.[6]

The top-line results from the Phase Il study were announced by Shionogi in mid-2024.

Treatment .
Parameter Dosage Duration Outcome
Group
Primary Endpoint
Percent Change S-309309 Low, Middle, <5% weight loss
, , , 24 Weeks _
in Body Weight (Monotherapy) High from baseline.

Conclusion and Future Directions

S-309309 is a novel MGAT?2 inhibitor that demonstrated a strong preclinical rationale and a
favorable safety and pharmacokinetic profile in Phase | clinical trials. However, the Phase I
study revealed that as a monotherapy, S-309309 did not achieve a level of weight loss
considered sufficient for advancement as a single agent in the current competitive obesity
treatment landscape.
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The modest efficacy as a monotherapy, coupled with its distinct mechanism of action, suggests
potential utility in combination with other anti-obesity medications. Preclinical data has
indicated possible additive or synergistic effects when combined with GLP-1 receptor agonists.
Shionogi is now actively considering this combination approach for future development, aiming
to leverage the metabolic benefits of S-309309 to enhance the efficacy of existing therapeutic
classes. Further clinical studies will be required to validate the potential of S-309309 as part of
a combination treatment regimen for obesity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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